Home > Products > Screening Compounds P63144 > 4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide
4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide -

4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide

Catalog Number: EVT-6138109
CAS Number:
Molecular Formula: C25H35N3O2
Molecular Weight: 409.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Astemizole

    Compound Description: Astemizole (C28H31FN4O) is a non-sedating H1 antihistamine. Its crystal structure reveals two molecules in the asymmetric unit, linked by N—H…N intermolecular hydrogen bonds to form infinite chains [].

Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate

    Compound Description: This pyrrolo[2,1-f][1,2,4]triazine derivative demonstrated the best antiviral activity (IC50 4 µg/mL and selectivity index 188) against influenza virus strain A/Puerto Rico/8/34 (H1N1) in MDCK cell culture [].

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    Compound Description: DU 125530 is a selective, silent 5-HT1A antagonist under clinical development for treating anxiety and mood disorders [].

[(11)C][O-methyl-3H]-N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635)

    Compound Description: WAY-100635 is a radioligand used in positron emission tomography (PET) studies to assess 5-HT1A receptor occupancy in the brain [].

N-[4-Substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides

    Compound Description: This class of compounds exhibits extremely potent analgesic activity with an unusually high safety margin. Substitutions at the 4-position of the piperidine ring influence the onset, potency, and duration of analgesic action [].

    Relevance: This chemical class exhibits significant structural similarities with 4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide. Both share a core structure featuring a substituted phenyl ring linked to a piperidine ring via an ethyl linker. Additionally, both have a propanamide group attached to the piperidine nitrogen. The key difference lies in the substituent at the 4-position of the piperidine ring, which varies within this class of analgesics and significantly impacts their pharmacological properties []. The target compound, with a dimethylaminomethyl group at the 4-position, represents a specific example within this broader class.

    Compound Description: R 31 833 is an extremely potent analgesic within the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamide class. It exhibits a potency 10,031 times greater than morphine [].

    Compound Description: R 32 792 is a potent analgesic within the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamide series, known for its long duration of action (over 8 hours at 4 times the lowest ED50) [].

    Relevance: Similar to R 31 833, R 32 792 belongs to the same analgesic class and shares the core structure with 4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide. The main difference again lies in the substituent at the 4-position of the piperidine ring. R 32 792 has a cis-methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino] carboxylate group at this position, which contributes to its extended duration of action [].

N-[4-(1-Oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352)

    Compound Description: R 33 352, another potent analgesic in the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamide class, exhibits a short duration of action (0.74 hours at 4 times the lowest ED50) [].

    Relevance: As a member of the same analgesic class, R 33 352 exhibits the characteristic structural features shared with 4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide. The key distinction lies in the 4-(1-oxopropyl) group and the replacement of the substituted phenyl ring with a 2-(2-thienyl)ethyl group in R 33 352. This modification contributes to its shorter duration of action compared to other analogs [].

N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)

    Compound Description: R 30 730 is a potent analgesic belonging to the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, exhibiting rapid onset of action and an unusually high safety margin (LD50/lowest ED50 = 25,211) [].

4-Arylamino-4-piperdinecarboxylic Acids and Their Derivatives

    Compound Description: This class of compounds, including alpha-amino esthers, ethers, and ketones, served as precursors for synthesizing potent analgesics. Appropriate substitutions on the nitrogen atoms were crucial for achieving high analgesic potency [].

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (Compound 22)

    Compound Description: This compound, a potent analgesic within the 4-arylamino-4-piperdinecarboxylic acid derivatives, exhibits 7682 times the potency of morphine [].

N-(4-(Methoxymethyl)-2-[2-(2-thienyl)ethyl]-4-piperidinyl)-N-phenylpropranamide (Compound 67)

    Compound Description: Compound 67, a potent analgesic within the 4-arylamino-4-piperdinecarboxylic acid derivatives, displays 3987 times the potency of morphine [].

    Compound Description: This potent analgesic within the 4-arylamino-4-piperdinecarboxylic acid derivatives demonstrates 4921 times the potency of morphine [].

    Compound Description: These compounds are isomers of compound 22, differing in the stereochemistry of the methyl group at the 3-position of the piperidine ring. The cis isomer exhibits significantly higher analgesic activity [].

N,N,N-Co Precatalysts Appended with N-2,4-Bis(di(4-methoxyphenyl)methyl)-6-methylphenyl

    Compound Description: These unsymmetrical cobalt complexes act as precatalysts for ethylene polymerization, producing highly linear polyethylene with high molecular weights and wide polydispersities [].

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

    Compound Description: This compound incorporates a piperazine ring linked to a 4-methoxyphenyl group via an ethyl linker. The crystal structure reveals weak intermolecular C—H⋯π interactions [].

Ethyl 2-(4-meth­oxy­phen­yl)-1-methyl-1H-benzimidazole-5-carboxyl­ate

    Compound Description: This benzimidazole derivative has a 4-methoxyphenyl group attached to the benzimidazole ring system. The crystal structure highlights weak C—H⋯π interactions and π–π stacking interactions between molecules [].

2-(4-Methoxyphenyl)-4-Phenyl-1,10-Phenanthroline (Compound 5)

    Compound Description: This compound served as a precursor for synthesizing derivatives with potential antiplasmodial activity against chloroquine-resistant and chloroquine-sensitive Plasmodium falciparum strains [].

(1)-N-Methyl-9-(4-methoxyphenyl)-7-phenyl-1,10phenanthrolinium sulfate (Compound 6)

    Compound Description: This derivative of 2-(4-methoxyphenyl)-4-phenyl-1,10-phenanthroline (compound 5) showed moderate antiplasmodial activity against chloroquine-sensitive Plasmodium falciparum strains [].

(1)-N-Ethyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate (Compound 7)

    Compound Description: This derivative of 2-(4-methoxyphenyl)-4-phenyl-1,10-phenanthroline (compound 5) exhibited higher antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains compared to the parent compound and compound 6 [].

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

    Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor [].

(1R,3R,4R)-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-4-(3-hydroxypropyl)cyclohexan-1-ol (CP 55,940)

    Compound Description: CP 55,940 is a potent cannabinoid agonist used in studying the effects of SR147778 on CB1 receptor activity [].

3-[(Dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofurane-2-carboxamide

    Compound Description: This compound and its salts are described in a patent focusing on their preparation and pharmaceutical compositions [].

(Z)-N-(1-[2-{3-[(Dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives

    Compound Description: This series of compounds exhibited antifungal activity, with some derivatives showing significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger [].

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

    Compound Description: JDTic is a potent and selective kappa-opioid receptor antagonist, representing the first from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class [].

(3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 8a)

    Compound Description: Compound 8a is a monomethylated analog of JDTic, exhibiting subnanomolar Ke values at the kappa receptor and selectivity over mu and delta receptors [].

    Compound Description: Compound 8e, another monomethylated analog of JDTic, exhibits potent kappa receptor antagonism with subnanomolar Ke values and selectivity for the kappa receptor over mu and delta receptors [].

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-Methoxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 8d)

    Compound Description: This monomethylated JDTic analog exhibits potent and selective kappa receptor antagonism with a Ke value of 0.037 nM [].

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

    Compound Description: U-47700 is a synthetic opioid with high potency and a concerning safety profile, leading to its emergence as a new psychoactive substance [].

4-[[(7R) -8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N- (1- methyl-4-piperidinyl)benzamide

    Compound Description: This compound, along with its hydrates and polymorphs, is patented for its use in treating autoimmune diseases [, ].

    Compound Description: This palladium(II) complex contains a chiral di(tertiary phosphine) ligand and is used as a catalyst in asymmetric synthesis [].

N,N'-Dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepin-5-amine (RL142)

    Compound Description: RL142 belongs to the [, , ]triazolo[4,3-a][1,5]benzodiazepine family and exhibits anti-inflammatory activity [].

N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b)

    Compound Description: Compound (S)-17b is a potent and selective HDAC inhibitor with potential as an oral anticancer drug candidate [].

3-(Dimethylamino)-4,5,6,7-tetrahydro-1,2,5,7-benzothiatriazonin-6-one 1,1-dioxides

    Compound Description: This novel nine-membered heterocyclic system is synthesized from 3-(dimethylamino)-2,2-dimethyl-2H-azirine and N-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazin-3-one 1,1-dioxides [].

N-[1-methyl-1-(1,1-dioxo-4H-1,2,4-benzothiadiazin-3-yl)ethyl]-N′, N′-dimethylurea (Compound 10)

    Compound Description: Compound 10 is formed by the rearrangement of 3-(dimethylamino)-4,5,6,7-tetrahydro-1,2,5,7-benzothiatriazonin-6-one 1,1-dioxides in methanol [].

    Compound Description: These three isomeric compounds are obtained by NaBH4 reduction of 3-(dimethylamino)-4,5,6,7-tetrahydro-1,2,5,7-benzothiatriazonin-6-one 1,1-dioxides and compound 10 [].

3,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-enylidene}-1-methyl-4-piperidone (Compound I)

    Compound Description: Compound I is a potential biophotonic material with a flattened boat conformation of its central heterocycle [].

3,5-Bis[3-(4-methoxyphenyl)prop-2-enylidene]-1-methyl-4-piperidone (Compound II)

    Compound Description: Compound II is a potential biophotonic material similar in structure to compound I, with methoxy groups replacing the dimethylamino groups [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    Compound Description: This compound was synthesized through an efficient eight-step process starting from oxoacetic acid monohydrate [].

N-((3R,10S,13S,17S)-17-((S)-1-(dimethylamino)ethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylbenzamide

    Compound Description: This compound's crystal structure has been determined [].

Properties

Product Name

4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide

IUPAC Name

4-(dimethylamino)-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylbenzamide

Molecular Formula

C25H35N3O2

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C25H35N3O2/c1-26(2)23-9-7-22(8-10-23)25(29)27(3)19-21-14-17-28(18-15-21)16-13-20-5-11-24(30-4)12-6-20/h5-12,21H,13-19H2,1-4H3

InChI Key

PLJMVUXJIBCMQB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)N(C)CC2CCN(CC2)CCC3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N(C)CC2CCN(CC2)CCC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.